molecular formula C22H24N2O4 B4781527 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4781527
M. Wt: 380.4 g/mol
InChI Key: CWQQDLMQPRUJBD-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a hexahydroquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-10-23-20(26)17-11-16-18(12-22(2,3)13-19(16)25)24(21(17)27)14-6-8-15(28-4)9-7-14/h5-9,11H,1,10,12-13H2,2-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQQDLMQPRUJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NCC=C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and diketones.

    Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a suitable catalyst.

    Incorporation of the dimethyl groups: This can be done through alkylation reactions using methylating agents.

    Attachment of the prop-2-en-1-yl group: This step may involve a nucleophilic substitution reaction using allyl halides.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Pathway modulation: The compound could influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis, through its interactions with key proteins and molecules.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-methyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: The presence of a methyl group instead of the prop-2-en-1-yl group may result in different chemical and biological properties.

    1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-hydroxyethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: The hydroxyethyl group introduces additional hydrogen bonding potential, which could influence the compound’s solubility and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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